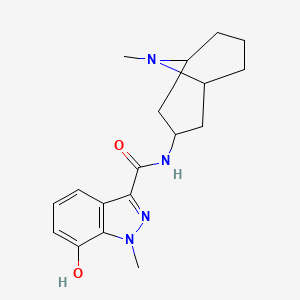

7-Hydroxy granisetron

Description

Contextualizing Granisetron (B54018) within Pharmacometabolism Research

Granisetron is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptors. patsnap.commedsafe.govt.nzdrugbank.com This mechanism of action makes it a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy, radiation therapy, and surgery. patsnap.comnih.govirispublishers.com The clearance of granisetron from the body is predominantly driven by hepatic metabolism. hres.cahres.ca The primary biotransformation pathways for granisetron involve N-demethylation and aromatic ring oxidation, which are then followed by conjugation. medsafe.govt.nzhres.cahres.ca

The study of granisetron's metabolism provides valuable insights into the broader field of pharmacometabolism. It highlights the significant role of the cytochrome P450 (CYP) enzyme system in drug clearance and the potential for variability in patient responses due to genetic differences in these enzymes. patsnap.comacs.org

The Imperative for Comprehensive Metabolite Identification in Preclinical Drug Development

A thorough understanding of a drug's metabolic profile allows researchers to:

Predict potential toxicities. nih.govresearchgate.net

Understand inter-individual variability in drug response.

Avoid potential drug-drug interactions. nih.govbenthamdirect.com

Optimize dosing regimens. wuxiapptec.com

Failure to comprehensively identify metabolites early in development can lead to costly delays or even the failure of a drug candidate in later clinical stages. wuxiapptec.com

Establishing the Academic Research Rationale for Investigating 7-Hydroxy Granisetron

Research into this compound is driven by its status as a major metabolite of granisetron in humans. nih.govnih.gov In vitro studies using human liver microsomes have identified this compound and 9'-desmethyl granisetron as the primary metabolic products. nih.gov Notably, at clinically relevant concentrations of granisetron, the 7-hydroxy metabolite is the predominant form. nih.gov

The investigation into this compound is significant for several reasons:

Understanding Metabolic Pathways: Identifying the specific enzymes responsible for the formation of this compound is key to understanding the complete metabolic profile of the parent drug. Research has pointed to CYP1A1 as the major enzyme responsible for the 7-hydroxylation of granisetron. nih.goveuropa.euresearchgate.net This was a significant finding, as CYP1A1 was not traditionally considered a major player in drug metabolism. acs.orgnih.gov

Potential Pharmacological Activity: Animal studies have suggested that some metabolites of granisetron may also possess 5-HT3 receptor antagonist activity. medsafe.govt.nzdrugbank.com Further research has shown that this compound has a similar affinity for the 5-HT3A receptor as the parent compound, granisetron. acs.orgacs.org

Inter-individual Variability: The rate of granisetron 7-hydroxylation has been shown to vary significantly—over 100-fold—among individuals, which can be attributed to the highly variable expression of CYP1A1 in the human liver. acs.orgnih.gov This variability can have a direct impact on the pharmacokinetic profile of granisetron. acs.org

The following tables summarize key research findings related to granisetron metabolism and the enzymes involved.

Table 1: Major Metabolites of Granisetron

| Metabolite | Description | Predominance |

| This compound | Formed through aromatic ring oxidation. hres.ca | Major metabolite in humans, especially at clinically relevant concentrations. nih.govnih.gov |

| 9'-desmethyl granisetron | Formed through N-demethylation. hres.canih.gov | A lesser metabolite compared to this compound in humans. nih.gov |

Table 2: Cytochrome P450 Enzymes in Granisetron Metabolism

| Enzyme | Role in Granisetron Metabolism | Research Findings |

| CYP1A1 | Primarily responsible for the 7-hydroxylation of granisetron. nih.goveuropa.euresearchgate.net | Its contribution to drug metabolism was highlighted by research on granisetron. nih.gov An anti-human CYP1A1 antibody completely inhibited 7-hydroxylation in human liver microsomes. nih.gov |

| CYP3A4 | Involved in the 9'-desmethylation of granisetron. nih.govnih.gov | Studies with ketoconazole, a CYP3A inhibitor, showed sensitivity in both metabolic pathways. nih.gov |

Compound Names Mentioned:

this compound

9'-desmethyl granisetron

Granisetron

Ketoconazole

Serotonin (5-hydroxytryptamine)

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEBHUMZPBDLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways of 7 Hydroxy Granisetron Formation

Enzymatic Hydroxylation Mechanisms in Granisetron (B54018) Biotransformation

The biotransformation of granisetron principally occurs through hepatic metabolism, involving N-demethylation and aromatic ring oxidation, which is then followed by conjugation. hres.cagene.comfda.gov The main metabolites produced are 7-hydroxygranisetron (B160284) and, to a lesser extent, 9'-desmethylgranisetron. europa.euingentaconnect.com At clinically relevant, low concentrations of granisetron, the 7-hydroxy metabolite is the predominant product. nih.gov

Identification and Characterization of Cytochrome P450 Isoforms Catalyzing 7-Hydroxylation

In vitro studies utilizing human liver microsomes and expressed human CYPs have been crucial in identifying the specific isoforms responsible for granisetron's metabolism. nih.govingentaconnect.com These studies have revealed that different CYP isoforms are responsible for the two main metabolic pathways: 7-hydroxylation and 9'-desmethylation. nih.govnih.gov

Role of Major Hepatic Cytochrome P450 Subfamilies in 7-Hydroxylation (e.g., CYP1A1, CYP3A4)

Research has pinpointed CYP1A1 as the primary enzyme responsible for the 7-hydroxylation of granisetron. nih.govgrunenthalmedshub.co.ukingentaconnect.com Studies have shown that 7-hydroxygranisetron is almost exclusively formed by CYP1A1. nih.govingentaconnect.com This is supported by strong correlations between granisetron 7-hydroxylase activity and benzo[a]pyrene (B130552) 3-hydroxylase activity (a marker for CYP1A1), and by the complete inhibition of 7-hydroxylation by an anti-human CYP1A1 antibody. nih.gov

In contrast, CYP3A4 is the major catalyst for the 9'-desmethylation of granisetron. nih.govingentaconnect.com While some initial studies suggested the involvement of the CYP3A subfamily in 7-hydroxylation based on inhibition by ketoconazole, further research clarified that CYP1A1 is the key enzyme for this specific metabolic pathway. nih.govnih.govmedicines.org.uk Although CYP3A4 and CYP3A5 can partially catalyze 7-hydroxylation, their intrinsic clearance for this reaction is significantly lower than that of CYP1A1. researchgate.net The expression of CYP1A1 in human liver can be highly variable among individuals, which may contribute to the observed interindividual differences in granisetron pharmacokinetics. researchgate.netacs.org

| Metabolic Pathway | Primary CYP Isoform | Supporting Evidence |

|---|---|---|

| 7-Hydroxylation | CYP1A1 | - Almost exclusively formed by CYP1A1 in expressed enzyme studies. nih.govingentaconnect.com |

| 9'-Desmethylation | CYP3A4 | - Preferentially produced by CYP3A4. nih.govingentaconnect.com |

Contribution of Extrahepatic Cytochrome P450 Isoforms to 7-Hydroxylation

While the liver is the primary site of granisetron metabolism, CYP1A1 is also known to be expressed in extrahepatic tissues. researchgate.netresearchgate.net This suggests that the 7-hydroxylation of granisetron may also occur outside of the liver, although the extent of this contribution is not fully elucidated. The clearance of granisetron is predominantly through hepatic metabolism. hres.cahres.ca

Cofactor Requirements and Reaction Kinetics of 7-Hydroxylation

The enzymatic reactions catalyzed by cytochrome P450 enzymes, including the 7-hydroxylation of granisetron, require cofactors. These reactions are dependent on NADPH-cytochrome P450 reductase, which transfers electrons from NADPH to the CYP enzyme, and sometimes also involve cytochrome b5. ingentaconnect.com

Kinetic studies of granisetron 7-hydroxylation in human liver microsomes have indicated the involvement of at least two enzymes, with one being a high-affinity component with a Michaelis constant (Km) of 4 µM. nih.gov More recent studies using primary human hepatocytes have shown biphasic Michaelis-Menten kinetics for this reaction, with a Vmax of 0.3 pmol/(min× million cells) and a Km of 5.5 μM. nih.gov In contrast, studies with expressed CYP1A1 have also reported kinetic parameters for 7-hydroxylation. fda.gov

| System | Kinetic Model | Km (μM) | Vmax |

|---|---|---|---|

| Human Liver Microsomes | Two-enzyme | 4 (high affinity component) | Not specified |

| Primary Human Hepatocytes | Biphasic Michaelis-Menten | 5.5 | 0.3 pmol/(min× million cells) |

| Expressed CYP1A1 | Not specified | Not specified in provided text | Not specified in provided text |

Stereochemical Considerations in 7-Hydroxylation Processes

Granisetron possesses a chiral center in its 9-azabicyclo[3.3.1]nonane ring system. nih.gov However, the available research literature does not provide specific details on the stereochemical considerations of the 7-hydroxylation process. It is not specified whether the enzymatic hydroxylation by CYP1A1 proceeds with any stereoselectivity or stereospecificity towards the different enantiomers of granisetron.

In Vitro and Ex Vivo Models for Investigating 7 Hydroxy Granisetron Biogenesis

Application of Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions) in Metabolic Studies

Subcellular fractions, particularly liver microsomes and S9 fractions, are widely used in metabolic studies due to their rich content of drug-metabolizing enzymes. nih.govwikipedia.orgbioivt.com Microsomes are vesicles formed from the endoplasmic reticulum and contain a high concentration of Phase I enzymes like cytochrome P450s. bioivt.com The S9 fraction is a supernatant obtained from a tissue homogenate and contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. wikipedia.orgbioivt.com

Human Liver Microsomes:

Incubations of granisetron (B54018) with human liver microsomes have consistently shown the formation of 7-hydroxygranisetron (B160284) as the major metabolite at clinically relevant concentrations. nih.gov These studies have also highlighted significant inter-individual variability in the rates of granisetron 7-hydroxylation, with over a 100-fold difference observed among different human liver samples. nih.gov This variability is often linked to genetic polymorphisms and differences in the expression levels of the involved enzymes.

Correlation studies using a panel of human liver microsomes have shown a strong positive correlation between granisetron 7-hydroxylase activity and the activity of CYP1A1, but not with the activity of CYP3A4. nih.gov Furthermore, immunoinhibition studies using antibodies specific to CYP1A1 have demonstrated complete inhibition of 7-hydroxygranisetron formation in human liver microsomes, while antibodies against CYP3A4 had no effect. nih.govingentaconnect.com These findings from microsomal studies corroborate the results from recombinant CYP systems, firmly establishing CYP1A1 as the major enzyme responsible for granisetron 7-hydroxylation in humans. nih.goveuropa.euingentaconnect.com

S9 Fractions:

The S9 fraction, containing both microsomal and cytosolic enzymes, allows for a more comprehensive in vitro model of metabolism. wikipedia.org While specific data on the use of S9 fractions for 7-hydroxy granisetron biogenesis is less detailed in the provided context, their general application in drug metabolism suggests they would be used to study not only the initial hydroxylation (Phase I) but also any subsequent conjugation reactions (Phase II) that the newly formed this compound might undergo. nih.gov

Whole-Cell Models (e.g., Hepatocytes, Engineered Cell Lines, HepaRG, A549) for Metabolic Pathway Elucidation

Whole-cell models provide a more physiologically relevant environment for studying drug metabolism compared to subcellular fractions, as they possess intact cellular structures and the full complement of metabolic enzymes and cofactors.

Hepatocytes:

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they most accurately reflect the metabolic capabilities of the human liver. nih.gov Studies using primary human hepatocytes have confirmed that this compound is a representative metabolite of CYP1A1 activity. nih.gov Enzyme kinetic studies in these cells have shown biphasic Michaelis-Menten kinetics for granisetron-7-hydroxylation, with a Vmax of 0.3 pmol/(min× million cells) and a Km of 5.5 μM. nih.gov These findings are crucial for establishing optimal conditions for in vitro assays to measure CYP1A1 enzyme activity. nih.gov

Engineered Cell Lines:

Cell lines engineered to express specific drug-metabolizing enzymes are also valuable tools. While not explicitly detailed in the provided search results for this compound, these cell lines are commonly used to investigate the role of individual enzymes in a cellular context.

HepaRG and A549 Cells:

The HepaRG cell line, a human hepatic progenitor cell line that can differentiate into hepatocyte-like cells, and the A549 cell line, a human lung adenocarcinoma cell line, have been utilized to develop assays for evaluating CYP1A1 induction. researchgate.netnih.gov In these studies, granisetron 7-hydroxylation was used as a selective marker for CYP1A1 activity. researchgate.netresearchgate.net Treatment of these cells with a known CYP1A1 inducer led to a significant increase in the formation of 7-hydroxygranisetron. researchgate.netnih.gov These cell-based assays offer a more selective and sensitive method for evaluating CYP1A1 induction compared to traditional methods. researchgate.netnih.gov

Organ/Tissue Perfusion Models for Integrated Metabolic Profiling

Ex vivo organ perfusion models represent a sophisticated approach to studying drug metabolism, bridging the gap between in vitro and in vivo studies. nih.gov These models involve maintaining the viability and function of an isolated organ, such as the liver, outside the body, allowing for the investigation of drug absorption, distribution, metabolism, and excretion in an integrated and physiologically relevant manner. nih.govtno-pharma.comtno.nl

While specific studies detailing the use of organ perfusion models for investigating this compound biogenesis were not extensively covered in the search results, the methodology is highly applicable. mageewomens.org An isolated perfused liver model, for instance, could be used to study the first-pass metabolism of granisetron and the formation of this compound under controlled hemodynamic and physiological conditions. tno-pharma.comtno.nl This would provide a more accurate prediction of in vivo pharmacokinetics compared to simpler in vitro models. nih.gov Porcine organs are often used as a substitute for human organs in these models. tno-pharma.com

Species-Specific Differences in 7-Hydroxylation Capacity and Metabolite Profiles

Significant species-specific differences exist in the metabolism of granisetron, which is a critical consideration when extrapolating preclinical data to humans.

Comparative Analysis of Rodent Biotransformation Pathways (e.g., rat, mouse, ferret)

In vivo and in vitro studies have revealed notable differences in the metabolic pathways of granisetron between rodents and humans. In rats and mice, the predominant routes of biotransformation are 5-hydroxylation and N-demethylation, followed by conjugation. nih.gov In contrast, 7-hydroxylation is the major metabolic pathway in humans. nih.gov Ferrets, however, show a metabolic profile more similar to dogs and humans, with 7-hydroxylation being a more prominent pathway than 5-hydroxylation. hres.camedsafe.govt.nzmedsafe.govt.nz Animal studies in ferrets have demonstrated the effectiveness of granisetron in preventing chemotherapy-induced emesis. hres.camedsafe.govt.nzmedsafe.govt.nz

In Vitro Extrapolation to Primate Metabolic Systems

The extrapolation of in vitro metabolic data to predict human pharmacokinetics is a cornerstone of drug development. For granisetron, in vitro studies using human-derived systems have been crucial in understanding its metabolic fate in primates.

As established through studies with human liver microsomes and recombinant human CYP enzymes, the 7-hydroxylation of granisetron is primarily mediated by CYP1A1 in humans. nih.goveuropa.eunih.govingentaconnect.com This is in contrast to some animal models where other CYP enzymes or metabolic pathways may be more dominant. The kinetic parameters determined from in vitro systems, such as human liver microsomes and hepatocytes, are used in physiologically based pharmacokinetic (PBPK) models to simulate the in vivo exposure of granisetron and its metabolites in humans. nih.govingentaconnect.com The significant inter-individual variability observed in granisetron metabolism in human liver microsomes underscores the importance of considering genetic and environmental factors that can influence CYP1A1 activity when extrapolating from in vitro data. nih.govfrontiersin.org

Interactive Data Table: Key Enzymes and Models in this compound Biogenesis

| Model System | Key Enzyme(s) Identified | Major Metabolite Formed | Key Findings |

| Recombinant Human CYPs | CYP1A1 | This compound | CYP1A1 is almost exclusively responsible for 7-hydroxylation. nih.govingentaconnect.com |

| Human Liver Microsomes | CYP1A1 (major), CYP3A4 (minor) | This compound (major), 9'-Desmethylgranisetron (minor) | Confirmed CYP1A1's primary role; showed significant inter-individual variability. nih.govnih.gov |

| Primary Human Hepatocytes | CYP1A1 | This compound | Established as a reliable model for studying CYP1A1 activity and induction. nih.gov |

| HepaRG & A549 Cells | CYP1A1 | This compound | Used to develop sensitive assays for CYP1A1 induction. researchgate.netnih.gov |

| Rat/Mouse Models | Not explicitly CYP1A1 | 5-Hydroxy metabolites, N-demethylated metabolites | 7-Hydroxylation is not the primary pathway. nih.gov |

| Ferret Model | Implied CYP1A-like activity | This compound | Metabolic profile is more similar to humans than rodents. hres.ca |

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 7 Hydroxy Granisetron in Research Samples

Chromatographic Separation Techniques for Metabolite Resolution

Effective separation of 7-Hydroxy granisetron (B54018) from its parent drug, granisetron, and endogenous components of the sample matrix is the cornerstone of reliable analysis. uab.edu Various liquid and gas chromatographic techniques have been optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of 7-Hydroxy granisetron. researchgate.net Method development focuses on optimizing stationary and mobile phases to achieve sufficient resolution and peak shape.

Reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net A key challenge is the separation of the more polar this compound from the parent compound, granisetron. This is typically achieved using C18 or C8 columns, though specialized columns like internal surface reversed-phase (ISRP) have also been employed for direct plasma analysis. nih.govjapsonline.com ISRP columns allow for the direct injection of plasma by trapping the analytes while washing away larger protein molecules, simplifying sample preparation. nih.gov

Mobile phase composition is a critical parameter, generally consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. japsonline.comekb.eg Adjusting the pH of the aqueous phase is crucial; for instance, a low pH (e.g., pH 2.0-3.0) using buffers like potassium dihydrogen phosphate (B84403) with orthophosphoric acid can ensure the analytes are in a consistent ionic state, improving peak shape and retention time reproducibility. japsonline.com Gradient elution is often preferred over isocratic elution to effectively separate the metabolite from the parent drug and other matrix components within a reasonable run time. nih.gov

| Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|

| Internal Surface Reversed-Phase (ISRP) guard column and a reversed-phase octyl silica (B1680970) (C8) analytical column | Aqueous acetonitrile (for washing), followed by a backflushed mobile phase for analytical separation | MS/MS | Enabled direct plasma injection with automated column switching; quantitative recovery and excellent linearity (0.1 to 50 ng/mL). | nih.gov |

| X-Bridge C18 (150 mm x 4.6 mm, 3.5 µm) | Acetonitrile: 0.025 M KH2PO4 solution (20:80 v/v), pH 2.0 | Diode-Array Detector (DAD) | Successfully separated granisetron from its degradation products; method validated for stability-indicating assays. | japsonline.com |

| Reversed-phase C18 column | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) (30:70) | UV (301 nm) | Achieved a retention time of 4.28 minutes for granisetron, demonstrating a rapid method. | researchgate.net |

| LiChroCART cartridge with Lichrospher 100 CN | 0.1 M acetate (B1210297) buffer (pH 3.5) and acetonitrile (7:3) | Fluorescence | Developed for rapid assay in serum, urine, and pleural effusion with a linear range of 2 to 100 ng/mL. | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically <2 µm) to provide more rapid and efficient separations. nih.gov This technology has been successfully applied to the analysis of granisetron and, by extension, its metabolites. The primary advantages are significantly shorter run times and improved resolution, which increases sample throughput—a major benefit in large-scale research studies.

For instance, a UPLC-MS/MS method was developed for the quantification of granisetron in human plasma using a ZORBAX Eclipse Plus C18 column (2.1×50mm, 1.8μm). nih.gov Such methods employ gradient elution to achieve ideal chromatographic separation in a very short time. nih.gov A sensitive liquid chromatographic-tandem mass spectrometric method was developed for the simultaneous analysis of both granisetron and this compound in human plasma and urine, demonstrating the suitability of advanced liquid chromatography for pharmacokinetic studies. mageewomens.org The high resolution offered by UPLC is particularly valuable in separating this compound from potential isobaric interferences in complex biological samples.

Gas Chromatography (GC) is less commonly used for the analysis of pharmaceutical compounds like this compound due to their low volatility and thermal instability. The presence of polar functional groups, specifically the hydroxyl (-OH) and secondary amine groups in the granatane structure, makes direct GC analysis challenging.

To make this compound amenable to GC analysis, a crucial step of chemical derivatization is required. jfda-online.com Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.

Key Derivatization Strategies:

Silylation: This is the most common strategy for compounds with hydroxyl groups. Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group of this compound into a trimethylsilyl (B98337) (TMS) ether. This process significantly increases volatility and reduces the potential for thermal degradation in the GC inlet and column. jfda-online.com

Acylation: Fluoroacylating reagents can be used to create derivatives that are not only suitable for GC but also enhance detection sensitivity, especially with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NICI-MS). jfda-online.com

The selection of a derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction without the formation of unwanted by-products. jfda-online.com While no specific GC methods for this compound are prominently featured in the literature, the principles of derivatization are well-established and could be applied if GC analysis were required. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is the definitive technique for the detection and characterization of this compound, offering unparalleled sensitivity and specificity. mdpi.com When coupled with liquid chromatography (LC-MS), it provides robust quantitative data and confident structural confirmation. nih.gov

Tandem Mass Spectrometry (MS/MS) is the gold standard for quantifying low concentrations of this compound in complex biological samples. nih.govresearchgate.net This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. nih.govresearchgate.net

Methods have been developed for the simultaneous quantification of granisetron and this compound in human plasma and urine. mageewomens.orgjmpas.com These methods typically use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to generate ions. nih.govresearchgate.net The choice of ion transitions is critical for specificity. For structural elucidation, the fragmentation pattern of the molecule provides a "fingerprint" that helps confirm its identity. ucdavis.edupittcon.org

| Analyte | Ionization Source | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|---|---|

| Granisetron | APCI | SRM | - | - | Quantification in dog plasma. | nih.gov |

| This compound | APCI | SRM | - | - | Quantification in dog plasma. | nih.gov |

| Granisetron | ESI | SRM | 313.4 | 138 | Quantification in human plasma for bioequivalence study. | researchgate.net |

| Granisetron & this compound | LC-MS/MS | - | - | - | Simultaneous analysis in human plasma and urine. | mageewomens.orgjmpas.com |

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). bioanalysis-zone.com This capability is invaluable for the unambiguous identification and characterization of metabolites like this compound. europa.eu

The primary application of HRMS in this context is the determination of the elemental composition of the metabolite. By measuring the exact mass, it is possible to calculate a unique elemental formula, which serves as powerful evidence for structural confirmation. bioanalysis-zone.com For this compound, the expected elemental formula is C₁₈H₂₄N₄O₂. axios-research.compharmaceresearch.com An HRMS instrument can measure the mass of the protonated molecule [M+H]⁺ with a mass accuracy of less than 5 parts per million (ppm), which allows for the confident assignment of this formula and distinguishes it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). thermofisher.comshimadzu.com

While often used for qualitative purposes in metabolite identification, the high resolution of modern HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, also enhances selectivity in quantitative experiments by allowing for very narrow mass extraction windows, thus reducing background noise and improving detection limits. thermofisher.com For example, HRMS has been used to characterize various granisetron derivatives, demonstrating its power in analyzing related compounds. acs.org

Isotope-Labeled Internal Standards in Quantitative Assays

The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. For the analysis of this compound, its corresponding stable isotopically-labeled analog is employed to ensure the highest degree of accuracy and precision. researchgate.net

A SIL internal standard, such as this compound-d3, contains heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N) which increases its molecular weight but does not significantly alter its chemical properties. lgcstandards.com This ensures that the internal standard co-elutes with the unlabeled analyte and experiences similar effects during sample preparation, chromatography, and ionization. By normalizing the response of the analyte to that of the co-eluting SIL internal standard, variations arising from matrix effects, extraction inconsistencies, and instrument fluctuations can be effectively compensated. researchgate.net This approach is considered the gold standard for mitigating ion suppression or enhancement, which can vary between different biological samples and compromise the integrity of the quantitative data. The use of a SIL analog for this compound is critical for achieving the low detection limits and high reproducibility required in pharmacokinetic studies. researchgate.net

Sample Preparation Strategies for Biological Matrices in Metabolite Research

Effective sample preparation is essential to isolate this compound from complex biological matrices like plasma, remove interfering substances such as proteins and phospholipids, and concentrate the analyte to levels suitable for detection. sigmaaldrich.com

Protein Precipitation (PPT) is a common initial step in sample cleanup for plasma and serum. It involves adding a water-miscible organic solvent, such as acetonitrile, to the sample to denature and precipitate the majority of proteins. While fast and straightforward, PPT may not provide the cleanest extracts, sometimes leaving behind other endogenous interferences.

Liquid-Liquid Extraction (LLE) offers a more selective method for analyte purification following initial protein removal or as a standalone technique. researchgate.net This method separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, LLE can be optimized by carefully selecting the organic solvent and adjusting the pH of the aqueous phase to maximize the partitioning of the analyte into the organic layer while leaving polar interferences behind. dntb.gov.ua This technique was successfully employed to isolate both granisetron and its 7-hydroxy metabolite from plasma samples, demonstrating its utility in bioanalytical methods. researchgate.net

Solid-Phase Extraction (SPE) is a highly effective and versatile technique for sample cleanup and analyte concentration. sigmaaldrich.com It utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest from the liquid sample. Interferences can be washed away, and the purified analyte is then eluted with a small volume of a different solvent, resulting in a cleaner and more concentrated sample. sigmaaldrich.comwaters.com

For this compound, reversed-phase SPE is commonly used. A particularly advanced approach involves the use of on-line automated sample enrichment with internal surface reversed-phase (ISRP) guard columns. nih.gov This system allows for the direct injection of plasma onto the ISRP column. Proteins are washed to waste, and the retained analytes, including this compound, are then backflushed onto an analytical column for LC-MS/MS analysis. nih.gov This automated on-line SPE approach significantly increases sample throughput and reduces manual handling, making it highly suitable for pharmacokinetic studies that require the analysis of a large number of samples. nih.gov

Protein Precipitation and Liquid-Liquid Extraction Optimization

Method Validation Parameters for Preclinical and Research Applications

To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo rigorous validation according to guidelines from regulatory bodies like the FDA and international conferences such as the ICH. ijrar.orgrsc.org This process establishes the performance characteristics of the method.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, and matrix components. ijpsr.com In LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation and the selection of unique precursor-to-product ion transitions in selected reaction monitoring (SRM) mode. nih.gov For this compound, this ensures that the detected signal originates solely from the analyte, free from interference. japsonline.com

Sensitivity is typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. ijrar.org For this compound, methods have been developed with high sensitivity, reaching LLOQs suitable for preclinical pharmacokinetic studies. nih.govresearchgate.net

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a defined range. ijpsr.com Analytical methods for this compound have shown excellent linearity across concentration ranges relevant to research applications. nih.govresearchgate.net

Table 1: Linearity and Sensitivity Data for this compound Analytical Methods

| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Source |

| LC-MS/MS | Dog Plasma | 0.1 to 50 | 0.1 | nih.gov |

| HPLC | Dog Plasma | 0.1 to 50 | 0.1 | researchgate.netresearchgate.net |

Accuracy refers to the closeness of the measured concentration to the true value. It is assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value. ijrar.orgijpsonline.com

Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. ijpsr.comijpsonline.com

Recovery is the efficiency of the extraction procedure for an analytical method, determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration. fda.gov Methods developed for this compound have demonstrated quantitative recovery, ensuring that the analyte is efficiently isolated from the biological matrix. nih.govresearchgate.net

Table 2: Accuracy and Precision Data from a 3-Day Validation Study for this compound

| Parameter | Performance Metric | Value | Source |

| Accuracy | Closeness to Nominal Value | 93–105% | nih.govresearchgate.net |

| Precision | Relative Standard Deviation (RSD) | 1.3–8.7% | nih.govresearchgate.net |

Matrix Effects and Stability Considerations in Biological Samples

The accuracy and reliability of quantitative bioanalytical methods are paramount for the correct interpretation of pharmacokinetic and metabolic data. When analyzing endogenous compounds or metabolites like this compound in complex biological matrices such as plasma, urine, or tissue homogenates, two critical factors that must be rigorously evaluated are matrix effects and the stability of the analyte. mdpi.com Matrix effects refer to the alteration of analyte ionization efficiency due to co-eluting endogenous components of the sample, which can lead to either suppression or enhancement of the analytical signal. mdpi.com Analyte stability throughout the sample lifecycle, from collection to final analysis, is equally crucial to prevent erroneous concentration measurements.

Matrix Effects

The assessment of matrix effects is a mandatory component of bioanalytical method validation, especially for methods employing mass spectrometry. The most common approach to evaluate these effects is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution. mdpi.com

In the context of this compound analysis, comprehensive validation studies have been conducted. A key study involving the development of a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the simultaneous quantification of granisetron and this compound concluded that no significant matrix effects were observed for either compound in human plasma or urine samples. science.gov This suggests that the sample preparation techniques employed, such as protein precipitation or solid-phase extraction, effectively remove interfering endogenous substances. nih.gov The use of stable isotopically labeled internal standards for both this compound and its parent compound further aids in compensating for any potential, minor matrix variability. science.gov

The table below summarizes the findings of a validation study for an LC-MS/MS method used to quantify this compound in biological samples.

Table 1: Summary of Matrix Effect and Recovery Assessment for this compound

| Parameter | Matrix | Finding | Citation |

|---|---|---|---|

| Matrix Effect | Human Plasma | No significant matrix effects observed. | science.gov |

| Matrix Effect | Human Urine | No significant matrix effects observed. | science.gov |

This interactive table is based on data from published research findings.

Stability Considerations

Ensuring the stability of this compound in biological samples is critical for obtaining accurate quantitative results. Stability must be evaluated under various conditions that mimic the sample's journey from collection to analysis. This includes freeze-thaw stability, short-term (bench-top) stability at room temperature, and long-term storage stability at low temperatures (e.g., -20°C or -80°C). polyu.edu.hk

General chemical stability information indicates that this compound hydrochloride is stable under recommended storage conditions. scbt.com Furthermore, detailed validation studies for analytical methods have confirmed the stability of its parent compound, granisetron, under various storage and experimental conditions, which often provides a reasonable indication for its closely related metabolite. science.gov For instance, studies on granisetron have demonstrated its stability in polyvinyl chloride (PVC) minibags when stored at 4°C and 23°C for up to 35 days. cjhp-online.ca

A highly sensitive high-performance liquid chromatographic (HPLC) method for the simultaneous determination of granisetron and 7-hydroxygranisetron (B160284) in human plasma reported excellent reproducibility for the metabolite, implying its stability during the analytical process. nih.gov

The table below outlines the typical stability assessments performed during bioanalytical method validation and the reported findings for this compound and its parent compound.

Table 2: Summary of Stability Assessments for Granisetron and this compound

| Stability Test | Condition | Analyte(s) | Result | Citation |

|---|---|---|---|---|

| Freeze-Thaw Stability | Multiple Cycles | Granisetron | Stable | polyu.edu.hk |

| Short-Term (Bench-Top) | Room Temperature | Granisetron | Stable | polyu.edu.hkcjhp-online.ca |

| Long-Term Storage | 4°C and 23°C (35 days) | Granisetron | Stable in NS and D5W solutions | cjhp-online.ca |

| General Storage | Recommended Conditions | This compound | Stable | scbt.com |

This interactive table summarizes data from various stability studies. NS: Normal Saline; D5W: 5% Dextrose in Water.

Disposition in Preclinical Models Excluding Clinical Human Data

Absorption and Distribution Dynamics of 7-Hydroxy Granisetron (B54018) in Animal Models

Preclinical pharmacokinetic studies have focused extensively on the parent compound, granisetron. hres.caaapharma.cahres.ca Consequently, specific data detailing the absorption and distribution dynamics of the 7-hydroxy granisetron metabolite itself are not extensively detailed in the available literature. The systemic presence of this compound is a direct result of the metabolism of the parent drug, which undergoes rapid and complete absorption after oral administration, followed by significant first-pass metabolism. hres.canih.govtandfonline.com

Once granisetron is absorbed, it is extensively distributed. In key preclinical species like the rat and dog, granisetron diffuses freely between plasma and red blood cells and exhibits moderate plasma protein binding of 57% and 45%, respectively. hres.caaapharma.ca While direct distribution parameters for this compound are not specified, its formation from the parent compound suggests its presence in tissues where granisetron is distributed and metabolized.

Elimination Pathways and Excretion Profiles in Non-Human Species (e.g., urinary and fecal excretion of metabolites)

Following the administration of granisetron in animal models, its metabolites, including this compound, are eliminated through both renal and fecal routes. In studies using radiolabeled granisetron in rats and dogs, the total recovery of radioactivity was high, indicating comprehensive excretion. tandfonline.com

The primary routes of excretion for the administered dose and its metabolites are urine and feces. In both rats and dogs, between 35% and 41% of the dose is excreted in the urine, while 52% to 62% is found in the feces, with biliary excretion being the main contributor to the fecal component. nih.govtandfonline.com The metabolites are largely present as polar conjugates, specifically glucuronide and sulphate conjugates, which facilitates their elimination. nih.govtandfonline.com In bile duct-cannulated rats, biliary excretion accounted for a majority of the dose. tandfonline.com

There are notable quantitative differences in metabolic pathways between species. In dogs and ferrets, 7-hydroxylation is the more dominant metabolic pathway compared to 5-hydroxylation, which is the predominant route in rats, mice, and rabbits. hres.ca In rats, conjugates were identified as the major metabolites in plasma, urine, and bile. nih.govtandfonline.com

| Species | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Primary Metabolite Form | Source |

|---|---|---|---|---|

| Rat | 35-41% | 52-62% (via bile) | Glucuronide and sulphate conjugates | nih.gov, tandfonline.com |

| Dog | 35-41% | 52-62% (via bile) | Glucuronide and sulphate conjugates | nih.gov, tandfonline.com |

Interplay of Granisetron and this compound in Systemic Exposure in Preclinical Models

A pharmacokinetic study in Beagle dogs provided further insight into the relative systemic exposure of the metabolite. When granisetron was administered intranasally versus orally, the systemic exposure (AUC) of the this compound metabolite was found to be approximately 50% lower after intranasal administration compared to the oral route. polyu.edu.hk This highlights how the route of administration of the parent drug can significantly influence the systemic levels of its metabolites.

| Species | Finding | Implication | Source |

|---|---|---|---|

| Dog | This compound is the major metabolite. | The metabolite may play a more significant role in the overall activity in this species. | nih.gov, tandfonline.com |

| Rat | Plasma concentrations of this compound are low relative to the parent compound, despite similar potency in a specific assay. | Suggests a limited contribution of the metabolite to the pharmacological effects in rats. | hres.ca, hres.ca |

| Beagle Dog | Systemic exposure to this compound was ~50% lower after intranasal vs. oral administration of the parent drug. | The route of administration impacts the formation and systemic exposure of the metabolite. | polyu.edu.hk |

Role of Transporters in Metabolite Disposition in Preclinical Systems

The disposition of drugs and their metabolites is significantly influenced by membrane transporters, which are crucial for cellular uptake and efflux. nih.gov Efflux transporters, such as P-glycoprotein (P-gp/ABCB1), are part of the ATP-binding cassette (ABC) transporter superfamily and play a major role in drug disposition and resistance. nih.govmdpi.com These transporters are expressed in key tissues, including the intestine, liver, kidney, and the blood-brain barrier. nih.govresearchgate.net Their primary function is to limit the cellular and tissue accumulation of xenobiotics and metabolites by actively pumping them out of cells, thereby contributing to their excretion into bile and urine and preventing entry into sensitive tissues like the brain. nih.gov

While the involvement of such transporters is a fundamental mechanism in the disposition of many drug metabolites, specific preclinical studies that explicitly identify the transporters involved in the disposition of this compound were not identified in the reviewed literature. The physicochemical properties of this compound and its conjugates would determine which transporters might be involved in their disposition, but dedicated investigations in animal models have not been reported.

Enzyme Induction and Inhibition Studies Pertinent to 7 Hydroxy Granisetron Formation

Impact of Xenobiotics and Endogenous Compounds on CYP-Mediated 7-Hydroxylation

The formation of 7-hydroxy granisetron (B54018) is significantly influenced by various external compounds (xenobiotics) and, to a lesser extent, internal ones. These compounds can either increase (induce) or decrease (inhibit) the activity of CYP1A1, thereby altering the metabolic clearance of granisetron. jst.go.jpnih.gov

Enzyme Inducers: Inducers are substances that increase the synthesis of an enzyme. The expression of CYP1A1 is highly inducible, meaning exposure to certain chemicals can dramatically increase its levels and, consequently, the rate of 7-hydroxylation. tandfonline.comresearchgate.netnih.gov

Polycyclic Aromatic Hydrocarbons (PAHs): These are potent inducers of CYP1A1. selleckchem.com PAHs are found in tobacco smoke, and environmental pollutants like diesel particulate matter. researchgate.netnih.gov Exposure to these substances can lead to significantly increased clearance of CYP1A1 substrates. tandfonline.com Studies using diesel particulate matter have demonstrated a concentration-dependent induction of CYP1A1 activity, as measured by the formation of 7-hydroxy granisetron. researchgate.netselleckchem.com

Phenobarbital (B1680315): In human studies, induction of hepatic enzymes by phenobarbital resulted in an approximate 25% increase in the total plasma clearance of intravenously administered granisetron, indicating an accelerated metabolism. selleckchem.commedchemexpress.com

Specific AhR Agonists: Compounds like 6-formylindolo[3,2-b]carbazole (FICZ), a potent ligand for the aryl hydrocarbon receptor (AhR), have been shown to significantly increase the levels of granisetron 7-hydroxylation in human cell lines. researchgate.netselleckchem.com

Enzyme Inhibitors and Modulators: Inhibitors are molecules that bind to an enzyme and decrease its activity.

7-Hydroxyflavone: This flavonoid is a potent and selective competitive inhibitor of CYP1A1. researchgate.netnih.gov Its ability to block the enzyme makes it a useful tool in laboratory studies to confirm the role of CYP1A1 in specific metabolic pathways.

Imiquimod (B1671794): Co-treatment with imiquimod, a Toll-like receptor agonist, was found to decrease the benzo[a]pyrene-induced 7-hydroxylation of granisetron by approximately 35%, suggesting it may act as a competitive substrate or inhibitor for CYP1A1. nih.gov

Ketoconazole: While in vitro studies have shown that ketoconazole, a strong inhibitor of the CYP3A family, can inhibit the ring oxidation of granisetron, the clinical significance of this is likely minimal for the 7-hydroxylation pathway, as this route is not primarily mediated by CYP3A enzymes. selleckchem.commedchemexpress.comjst.go.jpnih.gov

Antibodies: The definitive role of CYP1A1 was confirmed in studies where an anti-human CYP1A1 antibody completely inhibited the 7-hydroxylation of granisetron in human liver microsomes. researchgate.net

The table below summarizes the effects of various xenobiotics on the formation of this compound.

| Compound | Class | Effect on 7-Hydroxylation | Mediating Enzyme | Mechanism of Action |

|---|---|---|---|---|

| Phenobarbital | Barbiturate | Increase | CYP Enzymes | Enzyme Induction |

| Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Benzo[a]pyrene) | Environmental Pollutant | Increase | CYP1A1 | AhR-Mediated Induction |

| 6-formylindolo[3,2-b]carbazole (FICZ) | AhR Agonist | Increase | CYP1A1 | AhR-Mediated Induction |

| Diesel Particulate Matter | Environmental Pollutant | Increase | CYP1A1 | AhR-Mediated Induction |

| 7-Hydroxyflavone | Flavonoid | Decrease | CYP1A1 | Competitive Inhibition |

| Imiquimod | Toll-like Receptor Agonist | Decrease | CYP1A1 | Inhibition / Competitive Substrate |

| Ketoconazole | Antifungal | Decrease (in vitro) | CYP3A Family | Inhibition (minor pathway) |

In Vitro Inhibition Constant (Ki) Determination for Modulators of 7-Hydroxylation

To quantify the potency of inhibitors, the inhibition constant (Ki) is determined. A lower Ki value indicates a more potent inhibitor. For the 7-hydroxylation of granisetron, research has focused on identifying selective inhibitors of CYP1A1.

7-Hydroxyflavone: This compound has been identified as a potent, competitive inhibitor of CYP1A1. Studies have determined its Ki value to be 0.015 µM (or 15 nM). selleckchem.comnih.gov This demonstrates a high affinity for the enzyme. Furthermore, it exhibits a 6-fold selectivity for inhibiting CYP1A1 over the closely related CYP1A2 enzyme. selleckchem.com

Other Compounds: While specific Ki values for other inhibitors against granisetron 7-hydroxylation are not widely reported, studies on CYP1A1 inhibition using other substrates provide context. For example, cannabidiol (B1668261) (CBD) and its analogues have been shown to be potent competitive inhibitors of CYP1A1 activity. nih.gov The toll-like receptor agonist imiquimod has also been observed to reduce granisetron hydroxylation, suggesting an inhibitory interaction. nih.gov

The following table presents available in vitro inhibition data for modulators affecting the CYP1A1 enzyme.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Mode of Inhibition | Note |

|---|---|---|---|---|

| 7-Hydroxyflavone | CYP1A1 | 0.015 µM | Competitive | Potent and selective inhibitor of CYP1A1. selleckchem.comnih.gov |

Mechanistic Insights into Enzyme Induction Affecting 7-Hydroxylation Pathways (e.g., AhR activation)

The induction of CYP1A1, the key enzyme in granisetron 7-hydroxylation, is primarily regulated by the aryl hydrocarbon receptor (AhR) signaling pathway. selleckchem.comnih.gov The AhR is a ligand-activated transcription factor that resides in the cell's cytoplasm in an inactive complex.

The mechanism of induction proceeds as follows:

Ligand Binding: Inducing compounds, such as PAHs from cigarette smoke or environmental pollution, enter the cell and bind to the AhR. nih.gov

Nuclear Translocation: This binding causes a conformational change in the AhR complex, leading to its translocation from the cytoplasm into the nucleus. nih.gov

Dimerization: Inside the nucleus, the ligand-bound AhR dissociates from its chaperone proteins and forms a heterodimer with another protein called the AhR nuclear translocator (ARNT). nih.gov

DNA Binding: This AhR/ARNT heterodimer is the active transcription factor. It binds to specific DNA sequences known as xenobiotic-responsive elements (XREs), which are located in the promoter regions of target genes, including the CYP1A1 gene. nih.gov

Gene Transcription: The binding of the AhR/ARNT complex to XREs initiates the transcription of the CYP1A1 gene into messenger RNA (mRNA), which is then translated into CYP1A1 enzyme protein. nih.gov

This increased synthesis of CYP1A1 enzyme leads to a higher metabolic capacity for its substrates. Because the 7-hydroxylation of granisetron is a highly selective reaction for CYP1A1, it serves as an excellent and sensitive biomarker for measuring AhR activation and the subsequent induction of the enzyme. researchgate.netselleckchem.com

Predictive Models for Metabolic Interactions Based on 7-Hydroxylation Research

Research into the 7-hydroxylation of granisetron provides crucial data for developing predictive models of metabolic drug interactions. The high specificity of this reaction for the CYP1A1 enzyme makes it a superior in vitro tool compared to other, less selective probe reactions. researchgate.nettandfonline.com

The applications of this research in predictive modeling include:

Improving Drug Interaction Studies: By using granisetron 7-hydroxylation as a specific marker, drug developers can more accurately screen new chemical entities for their potential to inhibit or induce CYP1A1 during preclinical studies. tandfonline.com

Understanding Clinical Variability: The significant inter-individual variability observed in CYP1A1 expression can be linked to factors like smoking or environmental exposures. nih.gov Studies measuring this compound formation help quantify the functional consequences of this variability, which is the first step in predicting which individuals might have altered drug clearance. nih.gov

Developing Pharmacokinetic Models: Data on CYP1A1 induction and inhibition, generated through granisetron 7-hydroxylation assays, are essential inputs for creating and refining physiologically based pharmacokinetic (PBPK) models. These complex computational models aim to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. By incorporating specific CYP1A1 data, PBPK models can better predict how co-administration of a CYP1A1 inducer or inhibitor will alter the plasma concentrations of granisetron or other CYP1A1 substrates, thereby predicting the risk of drug-drug interactions in different patient populations.

While fully developed and validated predictive models based solely on this pathway are a continuing area of research, the foundational work establishing granisetron 7-hydroxylation as a reliable CYP1A1 biomarker is a critical advancement in the field of drug metabolism and safety prediction. tandfonline.com

Genetic Polymorphisms and Their Influence on 7 Hydroxy Granisetron Formation in Model Systems

Investigation of Genetic Variability in Cytochrome P450 Genes in Relevant Model Organisms/Cell Lines

The investigation into the metabolism of granisetron (B54018) has utilized several model systems to identify the contributing CYP450 enzymes and assess the impact of their genetic variations. The formation of 7-hydroxy granisetron is the main metabolic pathway at clinically relevant concentrations. nih.gov Studies in human liver microsomes have revealed that the rates of granisetron 7-hydroxylation can vary more than 100-fold among individuals, strongly suggesting a significant contribution from genetic polymorphisms. nih.govresearchgate.net

Various model systems have been employed to study these relationships. Human liver microsomes provide a direct look at metabolic activity in a human-derived system. nih.govnih.gov Heterologous expression systems, where specific human CYP genes are expressed in cell lines (such as COS-7 or 293FT cells), allow researchers to isolate the function of a single enzyme and its variants. nih.govpeerj.com Furthermore, specific cell lines like the human hepatoma cell line HepaRG and the human lung adenocarcinoma cell line A549 are used to study the induction of CYP1A1 and its subsequent effect on this compound formation. researchgate.netresearchgate.net These models are essential for examining the genetic variability within CYP genes, particularly CYP1A1 and CYP3A5, which have been linked to variable granisetron metabolism. nih.govmanchester.edu

Table 1: Model Systems Used to Investigate Genetic Variability in Granisetron Metabolism

| Model System | Key CYP Genes Investigated | Primary Findings Related to this compound | References |

|---|---|---|---|

| Human Liver Microsomes | CYP1A1, CYP3A4 | Identified CYP1A1 as the main enzyme for 7-hydroxylation and demonstrated >100-fold inter-individual variability in its formation rate. | nih.gov, nih.gov, researchgate.net |

| Expressed Human CYPs | CYP1A1, CYP3A4 | Confirmed that 7-hydroxygranisetron (B160284) is produced almost exclusively by CYP1A1. | researchgate.net, nih.gov |

| HepaRG Cells | CYP1A1 | Used to model CYP1A1 induction and its effect on the rate of granisetron 7-hydroxylation. | researchgate.net, researchgate.net |

Association of Gene Variants with Altered 7-Hydroxylation Activities in Research Models

Specific genetic variants (alleles) within the cytochrome P450 genes have been directly associated with altered granisetron metabolism. These associations highlight the functional consequences of genetic polymorphisms on the formation of this compound.

A key finding involves a variant of the CYP1A1 gene. The CYP1A1*2A allele has been identified as an increased function allele. manchester.edu Individuals carrying this variant exhibit higher granisetron clearance, which corresponds to an increased rate of 7-hydroxylation, the primary metabolic pathway catalyzed by CYP1A1. manchester.edu

These findings from research models, including clinical studies that act as in vivo models, directly link specific genotypes to metabolic phenotypes, providing a mechanistic explanation for the wide inter-individual variability observed.

Table 2: Association of CYP Gene Variants with Granisetron Metabolism

| Gene | Variant / Genotype | Effect on Enzyme Function | Associated Effect on Granisetron Metabolism | References |

|---|---|---|---|---|

| CYP1A1 | *2A | Increased function | Increased granisetron clearance, suggesting higher 7-hydroxylation activity. | manchester.edu |

| CYP3A5 | 3/3 | Loss of function | Decreased granisetron clearance. | manchester.edu |

Functional Characterization of Polymorphic Enzymes Utilizing this compound Formation as a Probe

The formation of this compound serves as a highly specific and sensitive probe for the functional activity of the CYP1A1 enzyme. researchgate.net Because the 7-hydroxylation of granisetron is almost exclusively catalyzed by CYP1A1 with negligible overlap from other major CYPs like CYP1A2, CYP1B1, or members of the CYP2 and CYP3 families, it provides a reliable method for characterizing the function of this specific enzyme and its polymorphic variants. researchgate.netresearchgate.net

Research models use this reaction to functionally characterize CYP1A1 in several ways:

Enzyme Specificity Confirmation: In human liver microsomes, granisetron 7-hydroxylase activity shows a strong correlation with the activity of benzo[a]pyrene (B130552) 3-hydroxylase (a classic CYP1A1-mediated reaction), but not with testosterone (B1683101) 6β-hydroxylase activity (a CYP3A4-mediated reaction). nih.gov Furthermore, experiments using antibodies demonstrated that anti-CYP1A1 antibodies completely inhibit 7-hydroxylation, whereas anti-CYP3A4 antibodies have no effect, confirming CYP1A1's singular role. nih.gov

Induction Potential Assays: In cell lines such as HepaRG and A549, the rate of this compound formation is measured to quantify the induction of CYP1A1 enzyme activity following exposure to various compounds, such as diesel particulate matter or the aryl hydrocarbon receptor (AhR) inducer FICZ. researchgate.net This makes it a valuable tool for toxicological and environmental health studies. researchgate.netresearchgate.net

Assessing Functional Impact of Variants: By expressing different polymorphic (variant) forms of the CYP1A1 enzyme in a controlled model system, researchers can measure the rate of this compound production for each variant. This allows for a direct comparison of their catalytic efficiencies and provides a functional explanation for why certain alleles, like CYP1A1*2A, lead to increased metabolism.

This use of this compound formation as a probe reaction is crucial for translating genetic information into a functional understanding of enzyme activity, which underpins the observed variations in drug metabolism.

Table 3: Use of this compound Formation as a Functional Probe for CYP1A1

| Model System | Experimental Approach | Purpose | Key Finding | References |

|---|---|---|---|---|

| Human Liver Microsomes | Correlation Analysis | To confirm enzyme specificity. | Granisetron 7-hydroxylase activity correlated strongly with a known CYP1A1 marker activity but not a CYP3A4 marker. | nih.gov |

| Human Liver Microsomes | Antibody Inhibition | To definitively identify the responsible enzyme. | Anti-CYP1A1 antibodies completely blocked the reaction, while anti-CYP3A4 antibodies did not. | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 9'-desmethylgranisetron |

| Benzo[a]pyrene |

| FICZ (6-formylindolo[3,2-b]carbazole) |

| Granisetron |

| Ketoconazole |

Future Research Directions and Emerging Methodologies in 7 Hydroxy Granisetron Research

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Granisetron (B54018) Biotransformation

While the primary pathways of granisetron metabolism are known, a systems-level understanding of its biotransformation is still emerging. The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to comprehensively investigate the intricate molecular processes involved.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, can provide a detailed snapshot of the metabolic consequences of granisetron administration. Future metabolomics studies could focus on:

Comprehensive Metabolite Profiling: Identifying the full spectrum of metabolites produced during granisetron biotransformation, beyond the known 7-hydroxy and 9'-desmethyl derivatives. This could uncover novel, minor metabolites that may have biological activity or serve as biomarkers.

Gut Microbiome Interactions: Investigating the role of the gut microbiome in granisetron metabolism. Metabolomics analysis of fecal samples from individuals treated with granisetron could reveal microbial-derived metabolites and how they influence the drug's efficacy and metabolism. One study has already highlighted the potential of the gut microbiota to produce granisetron, suggesting a complex interplay that warrants further investigation. researchgate.net

Host-Microbiome Co-metabolism: Elucidating the combined metabolic activities of the host and gut microbiota on granisetron, leading to a more complete picture of its disposition.

Proteomics , the large-scale study of proteins, can be employed to understand the enzymatic machinery responsible for granisetron metabolism and its regulation. Future proteomics research could involve:

Expression Profiling of Metabolic Enzymes: Quantifying changes in the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP3A4, in response to granisetron exposure. This can provide insights into potential auto-induction or inhibition phenomena.

Identifying Interacting Proteins: Uncovering proteins that bind to granisetron or 7-hydroxy granisetron, which may influence their transport, sequestration, or downstream effects. A study utilizing proteomics analysis has already demonstrated the potential of this approach by showing that granisetron can rectify calcium dyshomeostasis in a mouse model of Alzheimer's disease. nih.gov

Post-Translational Modifications: Investigating how post-translational modifications of metabolic enzymes might affect their activity towards granisetron.

The integration of metabolomics and proteomics data, often referred to as "multi-omics," will be crucial for building comprehensive models of granisetron biotransformation. nih.gov

Development of Advanced In Silico Models for Predicting 7-Hydroxylation Pathways

In silico models, which use computer simulations to predict biological processes, are becoming increasingly valuable in drug development for their potential to reduce the reliance on animal testing and to provide mechanistic insights. creative-biolabs.comresearchgate.net The development of advanced in silico models specifically for predicting the 7-hydroxylation of granisetron is a promising area of future research.

Current in silico approaches for predicting drug metabolism can be broadly categorized as ligand-based and structure-based methods. creative-biolabs.commdpi.com Future research in this area for this compound could include:

CYP1A1-Specific Models: Developing and refining quantitative structure-activity relationship (QSAR) models that are specifically trained to predict the interaction of compounds with CYP1A1, the primary enzyme responsible for 7-hydroxylation. uib.nodntb.gov.ua These models can help in understanding the structural features of granisetron that make it a substrate for this particular enzyme.

Molecular Docking and Dynamics: Employing molecular docking and molecular dynamics simulations to visualize and analyze the binding of granisetron to the active site of CYP1A1. mdpi.comdntb.gov.ua This can provide detailed information about the binding orientation, key amino acid interactions, and the energetic favorability of the 7-hydroxylation reaction.

Physiologically-Based Pharmacokinetic (PBPK) Modeling: Integrating in silico predictions of metabolism with whole-body physiological models. auburn.edu A PBPK model for granisetron has been developed to explore the impact of genetic variations in CYP1A1 and CYP3A5 on its pharmacokinetics. auburn.edu Future PBPK models could be refined to more accurately predict the formation and disposition of this compound in various patient populations.

Machine Learning and Deep Learning Approaches: Utilizing advanced machine learning and deep learning algorithms to build predictive models from large datasets of metabolic information. nih.govfrontiersin.orgnih.gov These models have the potential to identify complex patterns and relationships that are not apparent with traditional methods and can predict the likelihood of different metabolic reactions. frontiersin.org

The following table summarizes some of the computational approaches that can be applied to predict the 7-hydroxylation of granisetron:

| Modeling Approach | Description | Potential Application for this compound |

| QSAR | Relates the chemical structure of a molecule to its biological activity. | Predict the likelihood of a compound being a substrate for CYP1A1 based on its structural features. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Visualize the binding of granisetron within the active site of CYP1A1 to understand the mechanism of 7-hydroxylation. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Analyze the stability of the granisetron-CYP1A1 complex and the dynamics of the hydroxylation reaction. |

| PBPK Modeling | Integrates physiological, physicochemical, and biochemical data to predict drug disposition. | Simulate the concentration-time profiles of granisetron and this compound in different tissues and populations. |

| Machine Learning | Algorithms that learn from data to make predictions. | Develop models that can predict the site of metabolism and the resulting metabolites of granisetron with high accuracy. |

Elucidation of Novel Metabolic Fates Beyond Initial 7-Hydroxylation (e.g., conjugation)

The metabolism of granisetron does not end with the formation of this compound. This primary metabolite undergoes further biotransformation, primarily through conjugation reactions, to form more water-soluble compounds that can be readily excreted from the body. hpra.iemedicines.org.ukhres.ca The elucidation of these subsequent metabolic fates is crucial for a complete understanding of the disposition of granisetron.

In humans and dogs, the major metabolite is 7-hydroxy-granisetron. nih.gov This is followed by the formation of sulphate and glucuronide conjugates of this compound. hpra.iemedicines.org.uk The biotransformation pathways of granisetron involve N-demethylation and aromatic ring oxidation, followed by conjugation. hres.cahres.cafda.gov The remainder of a dose of granisetron is excreted as metabolites, with approximately 47-48% in the urine and 34-38% in the feces. hres.cafda.goveuropa.eu

Future research in this area should aim to:

Structurally Characterize Conjugate Metabolites: Isolate and definitively identify the structures of the various sulphate and glucuronide conjugates of this compound using advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Identify Conjugating Enzymes: Determine the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzyme isoforms responsible for the conjugation of this compound. This will help in predicting potential drug-drug interactions with other drugs that are substrates for these enzymes.

Investigate Pharmacological Activity of Conjugates: Assess whether the sulphate and glucuronide conjugates of this compound possess any residual pharmacological activity or contribute to any off-target effects.

Role of this compound as a Surrogate Marker in Preclinical Metabolic Studies

A surrogate marker is a laboratory measurement or a physical sign used as a substitute for a clinically meaningful endpoint. In the context of preclinical metabolic studies, this compound could potentially serve as a marker for:

CYP1A1 Activity: Since 7-hydroxylation is primarily mediated by CYP1A1, measuring the levels of this compound could provide an indirect measure of the activity of this enzyme in vivo. europa.eueuropa.eugrunenthalmedshub.co.uk This could be particularly useful in studies investigating the induction or inhibition of CYP1A1 by other compounds. A recent study has already highlighted the use of granisetron-7-hydroxylation as a marker reaction to investigate specific CYP1A1 activity in vitro. nih.gov

First-Pass Metabolism: The extent of formation of this compound after oral administration could be used as an indicator of the degree of first-pass metabolism of granisetron in the liver.

Metabolic Phenotyping: In preclinical animal models, the ratio of this compound to the parent drug could be used to phenotype animals based on their metabolic capacity, which could help in reducing variability in pharmacokinetic and pharmacodynamic studies.

Future research should focus on validating the use of this compound as a surrogate marker by establishing a clear correlation between its levels and the metabolic endpoint of interest in relevant preclinical models.

Innovation in Analytical Techniques for Ultra-Trace Level Detection of Metabolites

The accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, metabolite profiling, and for its potential use as a biomarker. Given its typically low plasma concentrations, there is a continuous need for innovation in analytical techniques to achieve ultra-trace level detection.

A variety of analytical methods have been developed for the determination of granisetron and its metabolites, including high-performance liquid chromatography (HPLC) with UV, fluorescence, or electrochemical detection, and high-performance thin-layer chromatography (HPTLC). ijpsr.comjmpas.com However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity, selectivity, and speed. technologynetworks.comcpn.or.kr

Future innovations in this area are likely to focus on:

Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS: The use of UHPLC systems, which employ smaller particle size columns, can provide faster analysis times and improved resolution, further enhancing the capabilities of MS/MS detection. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, offer very high mass accuracy and resolution, which can aid in the confident identification of metabolites and the reduction of interferences from the biological matrix.

Advanced Sample Preparation Techniques: The development of more efficient and automated sample preparation methods, such as online solid-phase extraction (SPE), can improve the recovery of this compound from complex matrices and increase sample throughput. nih.gov

Novel Ionization Sources: The exploration of novel atmospheric pressure ionization sources may offer improved ionization efficiency for this compound and its conjugates, leading to lower limits of detection.

Data-Independent Acquisition (DIA) and Mining Strategies: The application of targeted data-independent acquisition and mining strategies can facilitate the rapid identification of trace drug metabolites in complex biological samples. acs.org

The following table presents a summary of reported analytical methods for the quantification of this compound:

| Analytical Technique | Matrix | LLOQ | Reference |

| LC-MS/MS | Dog Plasma | 0.1 ng/mL | nih.gov |

| LC-MS/MS | Human Plasma | 0.1 ng/mL | |

| LC-MS/MS | Human Urine | 2 ng/mL |

LLOQ: Lower Limit of Quantification

Q & A

Q. What enzymatic pathways are primarily responsible for the metabolism of granisetron into 7-hydroxygranisetron in humans?

- Methodological Answer : To identify the key cytochrome P450 (CYP) enzymes involved, use in vitro human liver microsomes with selective CYP inhibitors (e.g., furafylline for CYP1A1, ketoconazole for CYP3A4) and quantify metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies confirm CYP1A1 and CYP3A4 as predominant contributors, with 7-hydroxygranisetron being the major metabolite at clinically relevant granisetron concentrations (<1 μM) .

Q. What analytical methods are optimal for detecting and quantifying 7-hydroxygranisetron in biological matrices?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Employ deuterated internal standards (e.g., d₃-7-hydroxygranisetron) to control for matrix effects and ion suppression. Validate assays for sensitivity (LOQ <1 ng/mL), precision (CV <15%), and recovery (>80%) following FDA bioanalytical guidelines .

Q. How does inter-individual variability in CYP enzyme activity influence 7-hydroxygranisetron formation?

- Methodological Answer : Conduct population pharmacokinetic analyses using nonlinear mixed-effects modeling (e.g., NONMEM) to correlate CYP1A1/CYP3A4 genetic polymorphisms (e.g., CYP3A422 allele) with metabolic clearance rates. Clinical studies report 14–20-fold variability in granisetron clearance, driven by CYP activity differences .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in 7-hydroxygranisetron’s pharmacokinetic variability across preclinical and clinical studies?

- Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro metabolic data (e.g., microsomal intrinsic clearance) with in vivo parameters (e.g., hepatic blood flow, protein binding). Validate models using clinical datasets with large sample sizes (>200 subjects) to account for inter-individual variability .

Q. How does 7-hydroxygranisetron modulate calcium signaling pathways in neurodegenerative disease models?